

recommended concentration of ML154 for cellular use

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	ML154			
Cat. No.:	B609497	Get Quote		

Application Notes and Protocols for ML154

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML154, also known as NCGC-84, is a potent and selective non-peptide antagonist of the Neuropeptide S Receptor (NPSR)[1]. NPSR is a G protein-coupled receptor predominantly expressed in the brain and implicated in arousal, anxiety, and addiction[1][2]. As an antagonist, **ML154** blocks the intracellular signaling cascades induced by the endogenous ligand, Neuropeptide S (NPS). This document provides detailed application notes, protocols for cellular use, and a summary of the quantitative data available for **ML154**.

Mechanism of Action

ML154 exerts its effects by competitively binding to NPSR, thereby inhibiting the downstream signaling pathways activated by NPS. Activation of NPSR by NPS leads to the stimulation of both Gs and Gq G proteins, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) and calcium mobilization, respectively[1]. **ML154** effectively blocks these NPS-induced events. Furthermore, it has been demonstrated to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream effector in the NPSR signaling cascade[3][4].

Data Presentation: Potency and Efficacy of ML154



The following table summarizes the in vitro potency of **ML154** in various functional assays. The data is primarily derived from studies using Chinese Hamster Ovary (CHO) cells recombinantly expressing the Neuropeptide S Receptor.

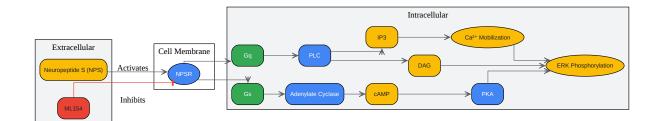
Assay Type	Cell Line	Parameter	Value	Reference
Receptor Binding	-	IC50	3.5 nM	[3]
Calcium Mobilization	CHO cells expressing NPSR	IC50	0.96 nM	[3]
cAMP Formation	CHO cells expressing NPSR	IC50	45 nM	[3]
ERK Phosphorylation	CHO cells expressing NPSR	IC50	1.3 nM	[3]
ERK Phosphorylation Inhibition	CHO cells expressing NPSR	Concentration Range	0.001 μM - 1 μM	[4]

Recommended Concentration for Cellular Use: Based on the available data, a concentration range of up to 1 μ M is recommended for cellular assays to ensure complete antagonism of the NPSR[5].

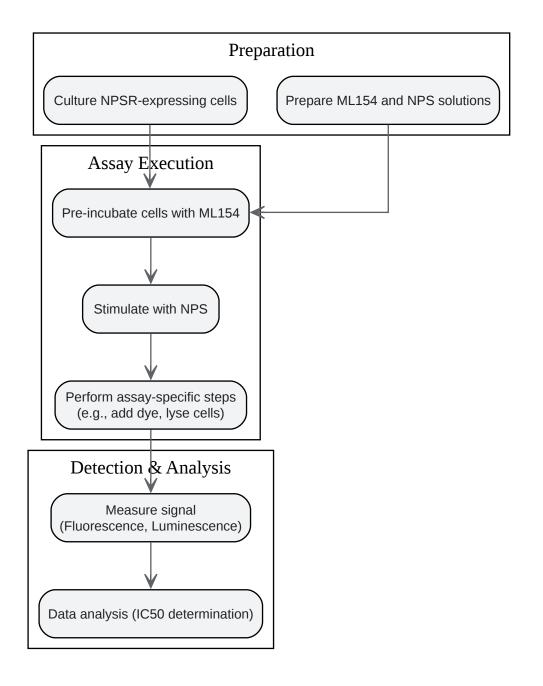
Signaling Pathway

The following diagram illustrates the signaling pathway of the Neuropeptide S Receptor and the inhibitory action of **ML154**.









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References



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- 2. Synthesis and separation of the enantiomers of the Neuropeptide S receptor antagonist (9R/S)-3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluorobenzylamide (SHA 68) PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [recommended concentration of ML154 for cellular use].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609497#recommended-concentration-of-ml154-for-cellular-use]

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